N-(4-chlorophenyl)-4-isopropyl-1-piperazinecarboxamide
Overview
Description
N-(4-chlorophenyl)-4-isopropyl-1-piperazinecarboxamide, also known as CPIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPIP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-isopropyl-1-piperazinecarboxamide is not fully understood, but it is thought to involve modulation of the serotonin and dopamine systems in the brain. This compound has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its analgesic, anxiolytic, and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter systems, inhibition of voltage-gated calcium channels, and activation of potassium channels. These effects may contribute to this compound's analgesic, anxiolytic, and anti-addictive properties.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-4-isopropyl-1-piperazinecarboxamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound also has some limitations, including its relatively high cost and potential toxicity at high doses.
Future Directions
There are several potential future directions for research on N-(4-chlorophenyl)-4-isopropyl-1-piperazinecarboxamide. One area of interest is the development of new pain medications based on this compound's analgesic properties. Another area of interest is the development of new treatments for anxiety disorders and drug addiction based on this compound's anxiolytic and anti-addictive effects. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Scientific Research Applications
N-(4-chlorophenyl)-4-isopropyl-1-piperazinecarboxamide has been used in a variety of scientific research applications, including studies of pain, anxiety, and addiction. This compound has been shown to have analgesic effects in animal models of pain, making it a potential tool for the development of new pain medications. In addition, this compound has been shown to have anxiolytic effects in animal models of anxiety, suggesting that it may be useful in the development of new treatments for anxiety disorders. Finally, this compound has been shown to have anti-addictive effects in animal models of addiction, indicating that it may be useful in the development of new treatments for drug addiction.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-propan-2-ylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-11(2)17-7-9-18(10-8-17)14(19)16-13-5-3-12(15)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIXXDSSHRLWLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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